2-(2-Nitrobenzamido)acetic acid

Description

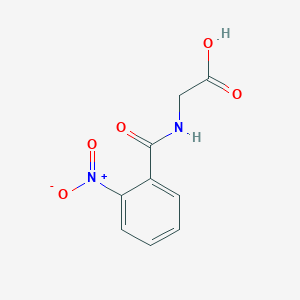

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-nitrobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-3-1-2-4-7(6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKQWHBZPIMEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406149 | |

| Record name | 2-(2-Nitrobenzamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10167-23-4 | |

| Record name | 2-(2-Nitrobenzamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2-(2-Nitrobenzamido)acetic Acid

The core structure of this compound is assembled by creating an amide bond between a 2-nitrobenzoic acid moiety and a glycine (B1666218) scaffold.

The formation of the amide bond is the crucial step in synthesizing the title compound. This is typically achieved by reacting a derivative of 2-nitrobenzoic acid with glycine or its ester. The most common approaches involve the activation of the carboxylic acid to facilitate the reaction with the amine.

One classic and effective method involves converting 2-nitrobenzoic acid into a more reactive acyl chloride. This is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-nitrobenzoyl chloride is then reacted with glycine or a glycine ester, such as glycine ethyl ester, in the presence of a base to neutralize the HCl byproduct.

Alternatively, modern peptide coupling reagents are widely used to facilitate the direct condensation of 2-nitrobenzoic acid and a glycine derivative. researchgate.net These reagents activate the carboxylic acid in situ, leading to efficient amide bond formation under mild conditions. nih.govrsc.org This approach avoids the need to isolate a reactive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. thermofisher.combath.ac.uk Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. ijirset.comsemanticscholar.org

| Method | Activating Agent / Coupling Reagent | Description |

| Acid Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Nitrobenzoic acid is converted to 2-nitrobenzoyl chloride, which is then reacted with a glycine ester. nih.gov |

| Carbodiimide Coupling | EDAC or DCC, often with HOBt | The carboxylic acid is activated in situ to form an O-acylisourea intermediate, which then reacts with the amine. thermofisher.com |

| Phosphonium/Uronium Salt Coupling | PyBOP, HBTU, or HATU | These reagents rapidly form activated esters that readily couple with amines to yield the amide product under mild conditions. ijirset.comorganic-chemistry.org |

Viewing the synthesis from the perspective of the glycine molecule, this approach involves the N-acylation of the glycine scaffold. Glycine or, more commonly, its esterified form (e.g., methyl 2-aminoacetate or ethyl 2-aminoacetate) is used as the starting material. nih.gov The ester form enhances solubility in organic solvents and protects the carboxylic acid functionality during the reaction.

The reaction involves the nucleophilic attack of the amino group of the glycine ester onto an activated 2-nitrobenzoic acid derivative. A typical procedure involves dissolving the glycine ester and a base, such as triethylamine, in a suitable solvent like dichloromethane. A solution of 2-nitrobenzoyl chloride is then added, often at reduced temperatures, to control the reaction rate. nih.gov Following the formation of the amide bond, the resulting ester, alkyl 2-(2-nitrobenzamido)acetate, can be isolated.

Synthesis of Functionalized Analogues and Derivatives

The core structure of this compound can be chemically modified to produce a range of functionalized analogues and derivatives. These modifications can be performed on the terminal carboxylic acid, the aromatic ring, or the amide nitrogen.

Esterification: The carboxylic acid functional group of this compound can be readily converted into various esters. The most common method is Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst, like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgaalto.fi The reaction is reversible, and product yields can be improved by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Hydrolytic Transformations: Conversely, alkyl 2-(2-nitrobenzamido)acetates can be hydrolyzed back to the parent carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a highly effective and essentially irreversible method. This is typically achieved by treating the ester with an aqueous solution of a base, such as lithium hydroxide (B78521) nih.gov or sodium hydroxide, often in a co-solvent like methanol or tetrahydrofuran (B95107) to ensure solubility. rsc.org Acid-catalyzed hydrolysis is also possible but is an equilibrium-controlled process. psu.edu

| Transformation | Reagents | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Alkyl 2-(2-nitrobenzamido)acetate |

| Hydrolysis | LiOH or NaOH, H₂O/Methanol | Room temperature or gentle heating | This compound |

The 2-nitrobenzoyl portion of the molecule offers sites for further functionalization. A primary transformation is the reduction of the nitro group to an amine, yielding 2-(2-aminobenzamido)acetic acid. This reduction can be achieved using various methods, including catalytic hydrogenation with hydrogen gas and a palladium catalyst (H₂/Pd-C) or by using dissolving metals, such as iron powder in acetic acid researchgate.netresearchgate.net or tin(II) chloride.

Synthesizing analogues with additional substituents on the aromatic ring is generally accomplished by using a pre-functionalized starting material. For instance, to produce a methoxy-substituted analogue, one would begin the synthesis with a methoxy-2-nitrobenzoic acid. nih.gov

The periphery of the molecule can be further modified at the amide nitrogen and the carboxylic acid group.

N-Substitution: While direct alkylation of the amide nitrogen can be challenging, N-substituted analogues are more predictably synthesized by using an N-substituted glycine derivative in the initial amide bond formation step.

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for introducing a wide array of functionalities. thermofisher.com It can be converted into other amides by coupling it with a new amine using the standard peptide coupling reagents (e.g., EDAC, HATU) mentioned previously. nih.govnih.gov For example, reacting this compound with a diamine, such as N-Boc-ethylenediamine, followed by deprotection, can install a terminal primary amine group. semanticscholar.org The acid can also be converted to other derivatives such as acyl hydrazides by reacting an activated form with hydrazine. nih.gov

| Modification | Target Functional Group | Reagents and Method |

| Ring Modification | Amino | Reduction of the nitro group using Fe/Acetic Acid or H₂/Pd-C. researchgate.net |

| Carboxylic Acid Derivatization | Amide | Coupling with a primary or secondary amine using EDAC or HATU. ijirset.com |

| Carboxylic Acid Derivatization | Acyl Hydrazide | Activation of the acid followed by reaction with hydrazine. nih.gov |

Green Chemistry Approaches and Sustainable Synthesis

The pursuit of sustainable chemical manufacturing has led to the development of green chemistry approaches for the synthesis of organic compounds, including this compound. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, aligning with the twelve principles of green chemistry. Key strategies applicable to the synthesis of this compound include the use of environmentally benign solvents, solvent-free reaction conditions, and alternative energy sources like microwave irradiation to enhance reaction efficiency and reduce environmental impact.

Research into the green synthesis of amides and related nitro-aromatic compounds provides a framework for developing sustainable routes to this compound. These approaches often result in higher yields, shorter reaction times, and simpler work-up procedures compared to conventional methods. semanticscholar.orgscielo.br

Use of Greener Solvents

Traditional organic syntheses often employ volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). sigmaaldrich.commdpi.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The synthesis of various heterocyclic compounds and quinazolinones has been successfully demonstrated in water, often with excellent yields. mdpi.comresearchgate.net For instance, an efficient, eco-friendly method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of anthranilamide with aldehydes in water at room temperature. researchgate.net Ethanol is another greener solvent, often derived from renewable feedstocks, which reduces reliance on fossil fuels and lowers the carbon footprint of a chemical process. sigmaaldrich.com

Solvent-Free Synthesis

A particularly effective green strategy is the elimination of solvents altogether. Solvent-free, or solid-state, reactions minimize waste and can lead to higher reaction rates and product purity. semanticscholar.org These reactions can be conducted by simply heating the triturated mixture of reactants, sometimes with a catalyst. semanticscholar.org

One such method involves the solvent-free synthesis of various amides from a carboxylic acid and urea (B33335) using boric acid as a catalyst. semanticscholar.org This technique, which involves direct heating of the reactant mixture, is rapid, efficient, and adheres to multiple principles of green chemistry. semanticscholar.org Another solvent-free approach is mechanochemistry, where mechanical force (e.g., ball milling) is used to induce a chemical reaction. researchgate.net The eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide from 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride has been reported, demonstrating a safer and more efficient pathway that yields the desired product on a larger scale. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. chim.it Compared to conventional heating, microwave-assisted synthesis often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles. scielo.brchim.it This technique has been applied to the synthesis of a wide array of nitrogen-containing heterocycles. chim.it For example, an improved method for synthesizing benzodiazepin-2,5-diones uses microwave irradiation in the presence of glacial acetic acid, avoiding traditional polar aprotic solvents like DMF or DMSO. scielo.br This method achieves good yields (up to 71%) with reaction times as short as 3 minutes. scielo.br Similarly, a one-pot, microwave-assisted synthesis of hydantoins from amino acids in water has been developed, highlighting a rapid, scalable, and eco-friendly strategy. beilstein-journals.org

The following table summarizes various green chemistry approaches that could be adapted for the synthesis of this compound, based on methodologies reported for similar compounds.

Table 1: Comparison of Green Synthetic Methods for Amide Synthesis

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Solvent-Free (Direct Heating) | Boric acid catalyst; Reactants are triturated and heated directly. | Synthesis of various amides from carboxylic acids and urea. | semanticscholar.org |

| Mechanochemistry | Solvent-free; Uses mechanical force (ball milling). | Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. | researchgate.net |

| Microwave-Assisted | Uses glacial acetic acid as a solvent; Short reaction times (3 min). | Synthesis of benzodiazepine-2,5-diones. | scielo.br |

| Microwave-Assisted (in Water) | One-pot, two-step synthesis from amino acids. | Synthesis of hydantoins. | beilstein-journals.org |

| Aqueous Synthesis | Base and catalyst-free; Uses water as the solvent. | Synthesis of 2,3-dihydroquinazolinones. | researchgate.net |

| Greener Solvents | Use of bio-based solvents like ethanol. | General principle for reducing hazardous chemical use. | sigmaaldrich.com |

Detailed research into the synthesis of N-(2-hydroxyphenyl)benzamide derivatives under solvent-free conditions using a double-layered nanocatalyst (Ni–Al–NO₃⁻) has shown excellent yields at 60 °C with a reaction time of just 30 minutes. acs.org This demonstrates the potential of specialized catalysts to enhance the sustainability of amide bond formation. The catalyst was also found to be recyclable, retaining its structure and activity, which is a key aspect of green chemical processes. acs.org

The application of these green principles to the synthesis of this compound, likely from 2-nitrobenzoic acid and glycine or their derivatives, could significantly reduce the environmental footprint of its production. By selecting greener solvents, employing solvent-free conditions, or utilizing microwave energy, the synthesis can become more efficient, less wasteful, and economically favorable.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The nitro group is the most reactive site for reduction and is central to many of the compound's characteristic reactions. Its electron-withdrawing nature also influences the reactivity of the aromatic ring, although substitution reactions are less common than transformations of the group itself.

The reduction of the aromatic nitro group is a pivotal reaction, typically yielding the corresponding amino group. This transformation is a critical step in the synthesis of various nitrogen-containing heterocycles from 2-(2-nitrobenzamido)acetic acid and its derivatives. nih.gov The reduction converts the strongly deactivating, meta-directing nitro substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reagents and conditions can be employed to achieve this reduction, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com It is highly efficient for converting both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Dissolving Metal Reductions : Metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) are effective for this transformation. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.netresearchgate.net The use of iron in refluxing acetic acid is a common and mild method that is often compatible with other reducible groups. commonorganicchemistry.comresearchgate.net

Other Reagents : Reagents like sodium hydrosulfite, tin(II) chloride, and sodium sulfide (B99878) can also be used. wikipedia.orgcommonorganicchemistry.com Sodium sulfide is particularly useful as it can sometimes selectively reduce one nitro group in the presence of others and is compatible with substrates sensitive to hydrogenation or acidic conditions. commonorganicchemistry.com

The reduction of the nitro group in this compound to 2-(2-aminobenzamido)acetic acid is the key step that precedes intramolecular cyclization reactions.

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| H₂/Pd/C or PtO₂ | Catalytic hydrogenation | Highly efficient method for reducing nitro groups to amines. | masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |

| Fe/Acetic Acid | Refluxing acid | Provides a mild reduction, often used in one-pot reductive cyclization strategies. | commonorganicchemistry.comresearchgate.netresearchgate.net |

| Zn/Acid | Acidic conditions | A mild method for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | A mild reagent for converting nitro groups to amines. | wikipedia.orgcommonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can offer selectivity in polynitrated compounds; avoids harsh acidic or hydrogenation conditions. | commonorganicchemistry.com |

The reduction of a nitro group to an amine is not a single-step process but proceeds through a series of intermediates. This six-electron reduction sequentially forms nitroso and N-hydroxylamino functional groups before yielding the final amine. nih.gov

The typical reduction pathway is as follows: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitro → Nitroso → Hydroxylamine → Amine)

These reactions are catalyzed by enzymes known as nitroreductases in biological systems or by chemical reducing agents. nih.gov The initial two-electron reduction of the nitro group forms the nitroso intermediate. nih.gov This species is highly reactive and is typically reduced further at a much faster rate than the initial reduction of the nitro group, making it difficult to isolate. nih.govat.ua The subsequent reduction step yields the N-hydroxylamino intermediate, which can then be reduced to the final amino compound. nih.govoup.com The formation of these intermediates is crucial, as they can be intercepted or participate in side reactions. In the context of this compound, the in situ formation of the 2-aminobenzamido derivative is the desired outcome to facilitate subsequent cyclization.

Reactions Involving the Amide Linkage

The amide bond in this compound is relatively stable due to resonance. nih.gov However, its reactivity becomes prominent following the reduction of the neighboring nitro group, which enables intramolecular cyclization.

A key reaction of this compound derivatives is their conversion to quinazolinone structures. This transformation is typically achieved through a one-pot reductive cyclization. After the nitro group is reduced to an amine, the newly formed aniline (B41778) derivative can undergo an intramolecular or intermolecular cyclization. For instance, the reductive cyclization of o-nitrobenzamides in the presence of aldehydes or ketones using iron powder in acetic acid yields 2,3-dihydro-4(1H)-quinazolinones. researchgate.netresearchgate.net

In a related process, 2-nitrobenzoic acid derivatives can react with formamide (B127407) in the presence of indium(III) or bismuth(III) salts. arkat-usa.org In this one-pot reaction, formamide acts as the reductant, likely via its decomposition product carbon monoxide, and also as the source of one of the ring carbons, leading directly to 4(3H)-quinazolinones. arkat-usa.org The process involves the reduction of the nitro group to an anthranilic acid derivative, which then undergoes a Niementowski cyclocondensation. arkat-usa.org

| Starting Material Type | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Nitrobenzamide (B184338) and Aldehyde/Ketone | Fe, Acetic Acid | 2,3-Dihydro-4(1H)-quinazolinones | researchgate.netresearchgate.net |

| 2-Nitrobenzoic Acid Derivatives | Formamide, In(III) or Bi(III) salts | 4(3H)-Quinazolinones | arkat-usa.org |

| ortho-Fluorobenzamides and Amides | Cs₂CO₃, DMSO | Quinazolin-4-ones | nih.gov |

| 2-Aminobenzamides and Benzyl Alcohols | K₂S₂O₈, Electrocatalysis | Quinazolinones | nih.gov |

Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.govnih.gov This stability means that cleavage (hydrolysis) typically requires harsh conditions, such as heating in strong acid or base. libretexts.orglibretexts.org

Under acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water. The amine nitrogen is also protonated, eventually leading to the formation of a carboxylic acid and an ammonium (B1175870) ion. libretexts.org Under basic conditions, hydroxide (B78521) attacks the carbonyl carbon, and the resulting carboxylate is formed along with the amine. libretexts.org

In the context of this compound, the stability of the amide bond is crucial. It must remain intact during the reduction of the nitro group to allow for the subsequent desired cyclization reactions. The cleavage of the amide bond is generally a competing, but less favorable, reaction pathway under the reductive conditions typically employed. However, intramolecular assistance from neighboring groups can accelerate amide bond cleavage under certain conditions. mdpi.com

Catalytic Reactions and Mechanistic Insights

Metal-catalyzed reactions are pivotal in modern organic synthesis, and this compound and its derivatives are involved in such transformations. The nitro group is a versatile functional group that can be reduced to an amine, which can then participate in various catalytic cyclization reactions.

For example, the reduction of the nitro group in derivatives of this compound can be followed by intramolecular cyclization to form heterocyclic structures like quinazolinones. This transformation is often catalyzed by metals such as palladium, iron, or tin. The general reaction scheme involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the amide carbonyl to form the heterocyclic ring.

| Catalyst | Reactant | Product | Reaction Type |

| Palladium | Derivative of this compound | Quinazolinone derivative | Reductive Cyclization |

| Iron | Derivative of this compound | Quinazolinone derivative | Reductive Cyclization |

| Tin | Derivative of this compound | Quinazolinone derivative | Reductive Cyclization |

This table illustrates common metal catalysts used for the reductive cyclization of derivatives of this compound to form quinazolinone structures.

Proton transfer is a fundamental step in many chemical reactions, and understanding its dynamics is key to elucidating reaction mechanisms. In reactions involving this compound, proton transfer can play a critical role, particularly in acid-base catalysis and in the formation of reactive intermediates.

The amide proton and the carboxylic acid proton are both available for transfer. The acidity of these protons is influenced by the electron-withdrawing nitro group. In cyclization reactions, the transfer of the amide proton is a crucial step in the formation of the heterocyclic ring. Computational studies on similar systems have shown that intramolecular proton transfer can be a rate-determining step in certain cyclization processes.

The study of proton transfer dynamics can involve techniques such as kinetic isotope effects, where hydrogen is replaced by deuterium (B1214612) to observe changes in reaction rates. While specific studies on the proton transfer dynamics of this compound are not widely reported, the principles of physical organic chemistry suggest that such dynamics are integral to its reactivity profile.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques

Spectroscopic methodologies are fundamental to characterizing the molecular structure of 2-(2-Nitrobenzamido)acetic acid, offering insights into its electronic and vibrational properties as well as the local environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of this compound and confirming its structural integrity.

¹H NMR: In the proton NMR spectrum, distinct signals corresponding to the different types of protons are observed. The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the carboxylic acid typically appear as a singlet at approximately 4.29 ppm. The aromatic protons on the nitro-substituted benzene (B151609) ring resonate in the downfield region, generally between 7.70 and 8.15 ppm, reflecting the electron-withdrawing nature of the nitro and amide groups. The amide proton (-NH-) gives rise to a signal that can vary in position but is often observed as a broad singlet around 9.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information by identifying the unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is found at a characteristic downfield shift of around 170.9 ppm. The amide carbonyl carbon resonates at a slightly more upfield position, typically near 165.2 ppm. The carbon atoms of the aromatic ring produce a series of signals between approximately 124.5 and 147.0 ppm. The carbon atom to which the nitro group is attached is found at the most downfield position in this range. The methylene carbon (-CH₂-) signal appears significantly further upfield, at roughly 42.5 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | Not Applicable | ~170.9 |

| Amide -C=O | Not Applicable | ~165.2 |

| Aromatic C-H | 7.70 - 8.15 | 124.5 - 134.0 |

| Aromatic C-NO₂ | Not Applicable | ~147.0 |

| Aromatic C-NHCO | Not Applicable | ~133.0 |

| -NH- | ~9.0 | Not Applicable |

Vibrational (Infrared and Raman) Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a number of characteristic absorption bands. A very broad band, typically spanning from 3300 to 2500 cm⁻¹, is indicative of the O-H stretching vibration of the carboxylic acid group, a feature broadened by hydrogen bonding. The N-H stretching of the secondary amide group appears as a sharper band around 3300 cm⁻¹. The carbonyl (C=O) stretching region is complex, with the carboxylic acid C=O stretch appearing around 1730 cm⁻¹ and the amide I band (primarily C=O stretch) near 1650 cm⁻¹. Two strong and distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information. The symmetric stretch of the nitro group at around 1350 cm⁻¹ is often a very prominent peak in the Raman spectrum. Aromatic ring breathing modes, which are often weak in the IR spectrum, can show strong intensity in the Raman spectrum, providing further confirmation of the aromatic system.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid -OH | O-H Stretch | 3300 - 2500 (broad) | Not typically observed |

| Amide -NH | N-H Stretch | ~3300 | Not typically observed |

| Carboxylic Acid C=O | C=O Stretch | ~1730 | - |

| Amide C=O | Amide I (C=O Stretch) | ~1650 | - |

| Nitro -NO₂ | Asymmetric Stretch | ~1530 | - |

| Nitro -NO₂ | Symmetric Stretch | ~1350 | ~1350 (strong) |

| Aromatic C-H | C-H Stretch | ~3100 | ~3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the precise molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns.

Using a technique like Electrospray Ionization (ESI) in negative ion mode, the deprotonated molecule, [M-H]⁻, is readily observed at a mass-to-charge ratio (m/z) of 223.04, which confirms the molecular formula C₉H₈N₂O₅. The fragmentation of this parent ion provides further structural evidence. Common fragmentation pathways include the neutral loss of water (H₂O, 18 Da) and the loss of the nitro group (NO₂, 46 Da). Cleavage of the amide bond is also a characteristic fragmentation, leading to ions corresponding to the nitrobenzoyl and glycyl fragments.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Interpretation |

|---|---|---|

| [M-H]⁻ | 223.0415 | Deprotonated molecule |

| [M-H-H₂O]⁻ | 205.0309 | Loss of water from the carboxylic acid |

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization

UV-Visible spectroscopy is utilized to investigate the electronic transitions within the molecule, which are dominated by the chromophoric nitrobenzene (B124822) system.

The UV-Visible spectrum of this compound, when recorded in a polar solvent such as methanol (B129727) or ethanol, displays characteristic absorption maxima in the ultraviolet region. These absorptions arise from π → π* transitions associated with the aromatic ring and the conjugated amide and nitro groups. A prominent absorption band is typically observed in the range of 250-270 nm. The exact position and intensity of this band can be influenced by the solvent environment.

Table 4: UV-Visible Absorption Data for this compound

| Solvent | λ_max (nm) | Transition Type |

|---|---|---|

| Methanol | ~265 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of this compound in the solid state, offering precise data on molecular conformation, bond lengths, and bond angles.

Molecular Conformation and Bond Geometries

Single-crystal X-ray diffraction studies reveal the detailed solid-state conformation of the molecule. A key feature is the non-planar relationship between the benzene ring and the acetic acid substituent. There is a significant dihedral angle between the plane of the aromatic ring and the plane of the amide linkage. Furthermore, the nitro group is typically twisted out of the plane of the benzene ring.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid group, in particular, forms strong hydrogen bonds with neighboring molecules, often leading to the formation of dimeric structures. The amide N-H group also participates in hydrogen bonding. Bond lengths and angles are within the expected ranges for the functional groups present. For example, the C=O double bonds of the carboxyl and amide groups are approximately 1.22 Å and 1.24 Å, respectively, while the C-O single bond of the carboxylic acid is around 1.31 Å.

Table 5: Selected Bond Lengths and Angles from X-ray Crystallography for this compound

| Bond | Bond Length (Å) | Angle | Angle (°) |

|---|---|---|---|

| C(carboxyl)=O | ~1.22 | O=C(carboxyl)-O | ~123 |

| C(carboxyl)-OH | ~1.31 | C(amide)-N-C(methylene) | ~122 |

| C(amide)=O | ~1.24 | C(aromatic)-C-N(nitro) | ~119 |

| C(amide)-N | ~1.33 | O-N(nitro)-O | ~124 |

| N-C(methylene) | ~1.46 | ||

| C(methylene)-C(carboxyl) | ~1.50 |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is governed by a network of intermolecular interactions, primarily hydrogen bonding, with contributions from other weaker forces. The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic carbonyl oxygen, the amide carbonyl oxygen, and the oxygens of the nitro group) allows for the formation of a robust, three-dimensional structure. nih.gov

In the solid state, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds between their carboxyl groups. mdpi.comquora.com It is highly probable that this compound adopts this motif, creating a stable eight-membered ring. These dimeric units can then be further interconnected through other hydrogen bonds.

The packing is also influenced by the steric hindrance imposed by the ortho-nitro group on the benzoyl moiety. This steric effect can cause a distortion in the planarity of the molecule, affecting how the molecules arrange themselves in the crystal lattice. mdpi.com Studies on similar ortho-substituted nitrobenzamides have shown that such steric strain leads to a twisted geometry, which in turn dictates the crystal packing. mdpi.com The packing of molecules is often mediated by weaker non-covalent interactions when significant steric hindrance is present. mdpi.com

The crystal structure of a closely related compound, (2-nitrobenzyl)glycine, which features a methylene bridge instead of a carbonyl group, reveals a monoclinic crystal system with the space group P21/c. niscpr.res.in This suggests a similar packing arrangement could be possible for this compound. In this related structure, the molecules are linked into a network by distinct intermolecular hydrogen bonds. niscpr.res.in

Hydrogen Bonding Topologies and Dynamics

O-H···O Bonds: As mentioned, the carboxylic acid groups are likely to form cyclic dimers, a common and highly stable motif in carboxylic acids. mdpi.comquora.com This interaction involves the hydroxyl group of one molecule donating a hydrogen to the carbonyl oxygen of a neighboring molecule, and vice versa.

N-H···O Bonds: The amide N-H group is a potent hydrogen bond donor. It can form strong hydrogen bonds with either the carbonyl oxygen of the carboxylic acid, the amide carbonyl oxygen of an adjacent molecule, or one of the oxygen atoms of the nitro group. In the crystal structure of the analogous (2-nitrobenzyl)glycine, a strong N-H···O intermolecular hydrogen bond is observed with a nitrogen-to-oxygen distance of 2.735(3) Å. niscpr.res.in

The interplay between these different hydrogen bonds leads to the formation of specific synthons, or recognizable patterns of intermolecular interactions. For instance, the carboxylic acid dimer forms an R(2)2(8) ring motif. The N-H···O bonds can lead to the formation of chains or sheets. A crystallographic analysis of (2-nitrobenzyl)glycine also identified an O-H···N intermolecular hydrogen bond, indicating the potential for the glycine (B1666218) nitrogen to act as an acceptor. niscpr.res.in

The following table summarizes the probable hydrogen bonding interactions based on the analysis of related structures.

| Donor | Acceptor | Type of Interaction | Probable Motif |

| Carboxylic acid O-H | Carboxylic acid C=O | Strong, intermolecular | Dimer (R(2)2(8) ring) |

| Amide N-H | Amide C=O | Strong, intermolecular | Chain or sheet |

| Amide N-H | Nitro O | Intermolecular | Cross-linking chains/sheets |

| Amide N-H | Carboxylic acid C=O | Intermolecular | Cross-linking chains/sheets |

| Aromatic/Aliphatic C-H | Carbonyl/Nitro O | Weak, intermolecular | Stabilizing packing |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural and electronic characteristics of 2-(2-Nitrobenzamido)acetic acid. These calculations provide a foundational understanding of the molecule's behavior.

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives and related structures of this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov For instance, in a study of related benzamide (B126) compounds, the Cartesian coordinates from X-ray structures were used as the starting point for geometry optimization using the B3LYP functional and a 6-31G(d,p) basis set. mdpi.com This process ensures that the calculated properties correspond to a realistic and low-energy conformation of the molecule. mdpi.com

The energetic profile of a molecule describes the energy changes associated with different conformations. By systematically rotating specific bonds, such as the carboxyl dihedral angle in the acetic acid moiety, a potential energy scan can be performed. nih.govesisresearch.org This reveals the energy barriers between different conformers and helps identify the most stable forms. nih.govesisresearch.org For example, in similar benzothiazole (B30560) compounds, potential energy scans were conducted by rotating bonds in 4-degree increments to identify the most stable conformers. esisresearch.org

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.govbohrium.com A smaller gap generally suggests higher reactivity. nih.gov For related nitrobenzamide compounds, DFT calculations have been employed to determine these frontier molecular orbitals and their energy gaps. esisresearch.orgbohrium.com

The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This allows for the prediction of sites where the molecule is likely to interact with other chemical species. esisresearch.orgresearchgate.net

Vibrational Frequency Predictions and Spectral Correlations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.netnih.gov DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide good agreement with experimental FT-IR and FT-Raman data for similar molecules. nih.govresearchgate.net These calculations are typically performed on the optimized geometry, and the absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. mdpi.com The potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. esisresearch.org

Molecular Dynamics and Conformational Sampling

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent. nih.govplos.org

For molecules with flexible regions, like the acetic acid side chain in this compound, MD is crucial for exploring the different conformations the molecule can adopt. nih.gov Techniques like umbrella sampling can be used in conjunction with MD to calculate the free energy profile along a specific reaction coordinate, such as the rotation of a dihedral angle, providing a more complete picture of conformational equilibrium than static calculations alone. nih.gov These simulations are often performed using force fields like GROMOS96 or AMBER, which provide the parameters for the interactions between atoms. plos.orgconflex.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. dntb.gov.uaresearchgate.net

For reactions involving derivatives of this compound, DFT calculations can be used to model the reaction pathway. analis.com.my For example, in the study of imine formation, the enthalpy of reaction (ΔH) was calculated by considering the difference in the sums of electronic and thermal enthalpies for reactants and products. analis.com.my The identification of transition state structures allows for the calculation of activation energies, which are critical for understanding reaction rates. researchgate.net Theoretical studies have been used to elucidate the mechanisms of reactions such as the formation of amidoximes from nitriles and hydroxylamine, where different pathways were considered and evaluated based on their energetic favorability. researchgate.net

Exploration of Electronic and Optical Properties (e.g., Nonlinear Optics)

Molecules with specific electronic features, such as a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit interesting electronic and optical properties, including nonlinear optical (NLO) behavior. nih.gov These materials have potential applications in technologies like optical data storage and telecommunications. researchgate.net

Computational methods can predict the NLO properties of a molecule by calculating its hyperpolarizability (β). nih.govrsc.org Time-dependent DFT (TD-DFT) is often used to study the electronic transitions that give rise to these properties. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. nih.gov Studies on similar push-pull organic molecules have shown a strong correlation between theoretically calculated hyperpolarizability values and those measured experimentally using techniques like hyper-Rayleigh scattering. nih.govrsc.org These computational explorations can guide the design of new molecules with enhanced NLO properties. nih.gov

Applications As Synthetic Building Blocks and Reagents

Precursors for the Synthesis of Organic Scaffolds

The strategic placement of the nitro and amide groups in 2-(2-Nitrobenzamido)acetic acid and related 2-nitrobenzamides makes them ideal precursors for a variety of organic structures. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form heterocyclic rings.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and 2-nitrobenzamide (B184338) derivatives are key players in this field. They are particularly instrumental in synthesizing quinazolinones and related structures.

Quinazolinones: The 2-nitrobenzamido moiety is a precursor to the quinazolinone core. A common strategy involves the reductive cyclization of a 2-nitrobenzamide derivative. For instance, treating 2-nitrobenzamide with an aldehyde or ketone in the presence of a reducing agent like iron powder in refluxing acetic acid provides an efficient route to various (±)-2-monosubstituted and (±)-2,2-disubstituted 2,3-dihydro-4(1H)-quinazolinones researchgate.net. This method highlights a dissolving metal reduction-condensative cyclization strategy that forms the heterocyclic ring in a single step researchgate.net.

Another approach involves the initial acylation of an amino-quinazolinone with o-nitrobenzoyl chloride. For example, 3-amino-2-styryl-quinazolin-4(3H)-ones react with o-nitrobenzoyl chloride to yield N-(2-styryl-4-oxo-3H-quinazolin-3-yl)-2-nitrobenzamides niscpr.res.in. The nitro group in these intermediates can then be reduced to an amine using reagents like stannous chloride, and the resulting aminobenzamide can be cyclized with orthoesters to form complex biquinazolin-4(3H)-ones niscpr.res.in.

While direct synthesis from this compound is less commonly documented, the underlying principle of using the 2-nitrobenzamido unit as a synthon for quinazolinone synthesis is well-established rjptonline.orgorganic-chemistry.orgresearchgate.netresearchgate.net.

Indazole Acetic Acids: The synthesis of substituted indazole acetic acids has been achieved through novel N-N bond-forming cascade reactions. These methods typically start from 3-amino-3-(2-nitroaryl)propanoic acids, which are structurally related to this compound. By heating these precursors with a suitable nucleophile/solvent under basic conditions, a variety of indazole acetic acid derivatives can be conveniently synthesized researchgate.net.

Table 1: Synthesis of Heterocyclic Compounds from 2-Nitrobenzamide Precursors

| Precursor | Reagents | Product | Heterocycle | Reference |

| 2-Nitrobenzamide | Aldehyde/Ketone, Fe, Acetic Acid | 2,3-Dihydro-4(1H)-quinazolinone | Quinazolinone | researchgate.net |

| 3-Amino-2-styryl-quinazolin-4(3H)-one | 1. o-Nitrobenzoyl chloride2. SnCl₂, HCl3. Orthoester | 2,2-Disubstituted-3,3-biquinazolin-4(3H)-one | Quinazolinone | niscpr.res.in |

| 3-Amino-3-(2-nitroaryl)propanoic acid | Nucleophile/Solvent, Base | Indazole acetic acid derivative | Indazole | researchgate.net |

The construction of analogues of natural products is a vital strategy in drug discovery, allowing for the exploration of structure-activity relationships and the development of compounds with improved properties. The 2-nitrobenzamido scaffold is a key component in the synthesis of analogues of pyrrolo organic-chemistry.orgCurrent time information in Bangalore, IN.benzodiazepines (PBDs), a class of natural products with potent anticancer activity mdpi.com.

In these syntheses, a substituted 2-nitrobenzoic acid is coupled with a pyrrolidine (B122466) derivative. For example, 4-substituted-2-nitrobenzoic acids are coupled with pyrrolidine-2-carboxaldehyde diethyl thioacetals mdpi.com. The resulting N-(2-nitro-benzoyl)pyrrolidine intermediate undergoes reduction of the nitro group to an amine. This newly formed amine then participates in an intramolecular cyclization to construct the characteristic diazepine (B8756704) ring of the PBD core mdpi.com. This strategy demonstrates the utility of the 2-nitrobenzoyl unit as a linchpin in assembling complex, biologically relevant scaffolds inspired by natural products nih.govengineering.org.cnmdpi.com.

Role in Protecting Group Chemistry

In multistep organic synthesis, a protecting group is used to temporarily mask a functional group to prevent it from reacting under certain conditions organic-chemistry.orgyoutube.comyoutube.com. The 2-nitrobenzamido group can be viewed as playing a role analogous to a protecting group. It serves as a stable precursor, or a "latent" form, of a reactive amino group.

The nitro group is robust and unreactive towards a variety of reagents used in organic synthesis. However, it can be selectively reduced to an amine at a desired stage of the synthesis, typically using catalytic hydrogenation or reducing metals like iron, tin, or stannous chloride researchgate.netniscpr.res.in. This unmasking of the amine functionality then triggers a key bond-forming event, usually an intramolecular cyclization.

For example, in the synthesis of PBDs and quinazolinones discussed previously, the 2-nitrobenzamido group is carried through several synthetic steps before the nitro group is reduced to facilitate the final ring closure niscpr.res.inmdpi.com. This strategy of introducing a stable, non-reactive group that is later converted into a key reactive functionality is a fundamental concept in protecting group chemistry nih.gov.

Contributions to Methodological Advancements in Organic Synthesis

The use of this compound and related 2-nitrobenzamides has contributed to the development of new and efficient synthetic methodologies sci-hub.se. The design of cascade reactions and one-pot procedures based on the reactivity of the 2-nitrobenzamido moiety represents a significant advancement in synthetic efficiency.

Similarly, the synthesis of PBD analogues relies on a planned sequence where the reduction of the nitro group is the key step that initiates a cascade of cyclization events to form the final complex heterocyclic system mdpi.com. These strategies, which build molecular complexity rapidly from simple precursors, are at the forefront of modern organic synthesis sci-hub.se. The predictable and versatile reactivity of the 2-nitrobenzamido group makes it a valuable tool for devising such elegant and efficient synthetic routes.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-(2-Nitrobenzamido)acetic Acid Transformations

The synthesis of amides like this compound traditionally involves the coupling of a carboxylic acid and an amine. While effective, these methods can require harsh conditions or expensive reagents. researchgate.net Consequently, a significant area of research is the development of novel catalytic systems to facilitate these transformations more efficiently and sustainably.

Recent advancements have focused on the use of non-noble metal catalysts, such as those based on iron, for reductive transformations. unimi.it These catalysts are promising for reactions involving nitroarenes, a key structural component of this compound. unimi.it For instance, iron-based catalysts have shown high activity in the hydrogenation of nitroarenes. unimi.it The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is particularly attractive as it simplifies catalyst separation and recycling. unimi.it

Furthermore, enzymatic catalysis is emerging as a powerful tool for amide bond formation. Biocatalysts like acyltransferases can operate under mild conditions and exhibit high selectivity, reducing the formation of unwanted byproducts. researchgate.net The immobilization of these enzymes on solid supports enhances their stability and reusability, making them suitable for industrial applications. researchgate.net Research into new chiral Brønsted acid catalysts and N-heterocyclic carbene (NHC) catalysis also shows promise for asymmetric transformations, which could be relevant for creating chiral analogues of this compound. frontiersin.org

| Catalyst Type | Example | Potential Advantage for this compound Transformations |

| Heterogeneous Metal Catalysts | Iron-based nanoparticles on carbon supports unimi.it | Cost-effective, recyclable, efficient for nitro group reduction. unimi.it |

| Enzymatic Catalysts | Immobilized Acyltransferase researchgate.net | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Homogeneous Catalysts | Chiral Phosphoric Acids (CPAs) frontiersin.org | Enantioselective synthesis of chiral derivatives. frontiersin.org |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) frontiersin.org | Metal-free catalysis, unique reactivity for amide bond formation. frontiersin.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more continuous and automated processes. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages including precise control over reaction parameters, enhanced safety, and the potential for seamless integration of reaction and purification steps. soton.ac.uksoton.ac.uk

The synthesis of amides and related compounds is well-suited for flow chemistry. researchgate.net For example, the chemo-enzymatic flow synthesis of valuable amides has been demonstrated, showcasing the potential for high conversion rates and productivity. researchgate.net Automated synthesis platforms, which can perform multiple reaction cycles and purifications without manual intervention, are also becoming increasingly sophisticated. nih.govsynplechem.com These platforms can accelerate the discovery and optimization of new compounds by enabling the rapid synthesis of libraries of molecules. synplechem.com The integration of this compound synthesis into such automated systems could significantly streamline the production of its analogues for various research applications. electronicsandbooks.com

| Technology | Key Features | Relevance to this compound |

| Flow Chemistry | Precise control of temperature, pressure, and reaction time; enhanced safety; easy scalability. soton.ac.uksoton.ac.uk | Efficient and controlled synthesis, potential for in-line purification. researchgate.net |

| Automated Synthesis Platforms | High-throughput synthesis of compound libraries; robotic handling of reagents and purification steps. nih.govsynplechem.com | Rapid generation of functional analogues for screening and development. |

Advanced Characterization Techniques for In-Situ Monitoring

Understanding the dynamics of a chemical reaction as it happens is crucial for optimization and control. Advanced characterization techniques that allow for in-situ monitoring are therefore invaluable. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction can provide real-time information about the formation of products and intermediates. researchgate.netresearchgate.net

For reactions involving this compound, in-situ monitoring can be used to track the conversion of the starting materials and the appearance of the desired amide product. This data is critical for determining reaction kinetics and optimizing process parameters in both batch and flow synthesis. soton.ac.uk For instance, in-situ UV and IR analysis have been successfully employed to determine activation energies and reaction rate constants in flow chemistry systems. soton.ac.uk Furthermore, advanced techniques like neutron scattering are being used to probe structural and chemical processes in materials at an atomic level, which could provide deeper insights into the mechanisms of catalytic transformations involving this compound. nih.gov

| Technique | Information Provided | Application in this compound Research |

| In-situ FTIR Spectroscopy | Real-time tracking of functional group changes, reaction kinetics. researchgate.net | Monitoring the progress of amide bond formation. |

| In-situ X-ray Diffraction | Real-time analysis of crystalline phases and structural changes. researchgate.net | Studying the solid-state synthesis or transformations of the compound. |

| In-situ UV/Vis Spectroscopy | Monitoring changes in electronic transitions, concentration of species. soton.ac.uk | Following the reaction progress, especially for colored compounds like nitroaromatics. |

| Neutron Scattering | Atomic-scale structural and dynamical properties. nih.gov | Elucidating catalytic mechanisms and material interactions. nih.gov |

Computational Design of Functional Analogues and Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties and reaction pathways. muni.cz De novo protein design and the computational design of soluble functional analogues of membrane proteins are expanding the possibilities for creating novel enzymes and binders. biorxiv.orgnih.govbiorxiv.org

In the context of this compound, computational methods can be used to design functional analogues with tailored properties. rug.nl For example, by modifying the substituents on the aromatic ring or the acetic acid moiety, it may be possible to enhance its biological activity or other desired characteristics. Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of these analogues, providing insights into their potential as, for instance, enzyme inhibitors or new materials. rsc.orgresearchgate.net

Furthermore, computational tools can be used to model entire reaction pathways. escholarship.org This allows researchers to predict the feasibility of different synthetic routes and to identify potential intermediates and transition states. nih.gov Such in-silico studies can guide experimental work, saving time and resources by focusing on the most promising approaches for the synthesis and transformation of this compound and its derivatives. The ultimate goal is to move beyond the standard model of enzyme design, which focuses on the active site, to consider the entire protein scaffold to improve catalytic rates. escholarship.org

| Computational Approach | Application | Relevance to this compound |

| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. | Designing analogues with potential biological activity. |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. rsc.org | Understanding reactivity and predicting properties of new analogues. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Studying the conformational flexibility and interactions of the compound. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combining high-level quantum calculations on a small region with classical mechanics for the rest of the system. muni.cz | Modeling enzymatic reactions involving analogues of this compound. muni.cz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.